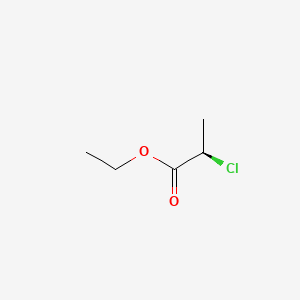

(+)-Ethyl alpha-chloropropionate

Description

Significance of Chirality in Chemical Synthesis

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications, particularly in the life sciences and materials science. libretexts.orgquora.com The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit vastly different biological activities. mdpi.comnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. nih.gov Consequently, the ability to selectively synthesize one enantiomer over the other, a process known as asymmetric synthesis, is of critical importance in the development of pharmaceuticals, agrochemicals, and other bioactive molecules. nih.govstudysmarter.co.uk The use of chiral building blocks, which are enantiomerically pure starting materials, is a key strategy in achieving this goal.

Overview of α-Halogenated Esters as Versatile Synthetic Intermediates

α-Halogenated esters are a class of organic compounds that serve as valuable intermediates in a variety of chemical transformations. wikipedia.orgmdpi.com Their versatility arises from the presence of two key functional groups: the ester and the α-halogen. The halogen atom can be readily displaced by a wide range of nucleophiles through substitution reactions, allowing for the introduction of diverse functionalities. wikipedia.org Furthermore, the electron-withdrawing nature of the ester group activates the α-carbon, facilitating these reactions. youtube.com These compounds can participate in reactions such as nucleophilic substitutions, eliminations, and the formation of organometallic reagents. wikipedia.org Their ability to serve as precursors to α-amino acids, α-hydroxy acids, and other important classes of compounds underscores their significance in synthetic organic chemistry. wikipedia.org

Historical Context of (+)-Ethyl alpha-chloropropionate in Synthetic Methodologies

This compound, the dextrorotatory enantiomer of ethyl 2-chloropropionate, has a significant history as a chiral building block in organic synthesis. Its utility was recognized in the development of various synthetic methodologies aimed at producing enantiomerically pure compounds. Historically, it has been employed as a key intermediate in the synthesis of a range of important molecules, including herbicides and pharmaceuticals. For instance, it serves as a crucial precursor for the synthesis of several phenoxy herbicides. wikipedia.org The stereochemistry at the α-carbon is often critical for the biological activity of the final product, making the use of enantiomerically enriched this compound essential. Over the years, various methods have been developed for its preparation in high optical purity, further solidifying its role as a valuable tool for asymmetric synthesis. google.comgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVBVKAYUCPAQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42411-39-2 | |

| Record name | Ethyl alpha-chloropropionate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042411392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL .ALPHA.-CHLOROPROPIONATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81RS0WDCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Stereoselective Synthesis of + Ethyl Alpha Chloropropionate

Enantioselective Halogenation Strategies

The direct asymmetric alpha-halogenation of carbonyl compounds represents a highly atom-economical approach to creating chiral alpha-halo esters. These reactions typically involve the formation of an enolate from a prochiral starting material, such as ethyl propionate (B1217596), which is then asymmetrically halogenated using a chiral catalyst.

The key to this strategy is the use of a chiral catalyst that can effectively discriminate between the two faces of the enolate intermediate. Chiral phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, have been successfully employed for the enantioselective synthesis of α-halogenated amino acid derivatives. bohrium.com While direct application to ethyl propionate requires specific adaptation, the principle remains the same. A chiral catalyst creates a chiral environment that directs the electrophilic halogenating agent (e.g., N-chlorosuccinimide, NCS) to one side of the planar enolate, resulting in the preferential formation of one enantiomer.

Mechanistic studies, often supported by density functional theory (DFT) calculations, help in understanding the catalyst-substrate interactions that govern the enantioselectivity. bohrium.compatsnap.com The development of more efficient and selective catalysts for the α-chlorination of simple esters like ethyl propionate is an active area of research. patsnap.comrsc.org

Table 1: Conceptual Approach for Enantioselective Chlorination

| Step | Description | Reagents | Key Principle |

| 1. Enolate Formation | A base removes the alpha-proton from ethyl propionate to form a prochiral enolate. | Non-nucleophilic base (e.g., LDA, NaHMDS) | Creation of a planar, nucleophilic intermediate. |

| 2. Chiral Catalyst Binding | The enolate coordinates with a chiral catalyst. | Chiral Phase-Transfer Catalyst (e.g., Maruoka-type) | Formation of a diastereomeric complex. |

| 3. Stereoselective Chlorination | The complex reacts with an electrophilic chlorine source. | N-chlorosuccinimide (NCS) | The chiral catalyst sterically blocks one face of the enolate, directing chlorination to the other face. |

| 4. Product Release | The desired (+)-ethyl alpha-chloropropionate is released from the catalyst. | - | Regeneration of the catalyst for subsequent cycles. |

Asymmetric Deracemization Processes

Asymmetric deracemization is a powerful technique for converting a racemic mixture into a single, enantiomerically enriched product. A common and practical approach for deracemizing racemic ethyl alpha-chloropropionate is kinetic resolution. wikipedia.org In this process, the two enantiomers of the racemic ester react at different rates with a chiral reagent or catalyst, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one.

Dynamic Kinetic Resolution (DKR) is an even more efficient variation. In DKR, the less reactive enantiomer is continuously racemized back to the starting racemic mixture under the reaction conditions. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product, with yields up to 99%. rsc.org For instance, a racemic α-arylalkanoic acid can be converted to a single enantiomer ester through DKR involving the formation of a mixed-anhydride that racemizes rapidly, coupled with an enantioselective esterification step. rsc.org A similar principle can be applied to the resolution of α-chloropropionic acid before esterification or, in some cases, directly to the ester.

The process often involves an enantioselective catalyst that preferentially activates one enantiomer. For example, a chiral acyl-transfer catalyst can be used to selectively esterify one enantiomer of a racemic carboxylic acid, leaving the other enantiomer unreacted and in high optical purity. google.com

Chiral Pool Approaches to this compound

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes, which can serve as starting materials for complex chiral molecules. wikipedia.org This approach leverages the pre-existing stereocenters in these natural compounds to build new chiral molecules.

A well-established chiral pool synthesis for this compound starts from L-alanine, the (S)-enantiomer of the amino acid. wikipedia.org The synthesis proceeds via a diazotization reaction in the presence of hydrochloric acid. This reaction converts the amino group of L-alanine into a chloro group with retention of configuration at the alpha-carbon, yielding (S)-2-chloropropionic acid. Subsequent Fischer esterification of the chiral acid with ethanol (B145695) under acidic conditions gives the desired (+)-ethyl (S)-alpha-chloropropionate without affecting the stereocenter. wikipedia.org

Alternatively, optically active alkyl lactates can be used. For example, the reaction of ethyl (R)-lactate with a chlorinating agent like thionyl chloride proceeds with an inversion of stereochemistry (a Walden inversion) to produce ethyl (S)-2-chloropropionate. google.com Since L-lactic acid ((S)-lactic acid) is the more common natural enantiomer, producing ethyl (R)-lactate might require an additional step, but both routes demonstrate the utility of the chiral pool.

Table 2: Chiral Pool Starting Materials for this compound

| Starting Material | Natural Enantiomer | Key Transformation | Resulting Stereochemistry |

| L-Alanine | (S) | Diazotization (retention) | (S)-2-chloropropionic acid |

| Ethyl (R)-Lactate | (R) | Chlorination with SOCl₂ (inversion) | (S)-Ethyl 2-chloropropionate |

Enzymatic Synthesis of this compound and its Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of high enantioselectivity, regioselectivity, and mild reaction conditions. nih.govresearchgate.net For the synthesis of this compound, enzymatic kinetic resolution is a highly effective method. wikipedia.orgnih.gov

This process typically employs hydrolase enzymes, such as lipases, which can selectively hydrolyze one enantiomer of the racemic ester. For example, in a racemic mixture of ethyl alpha-chloropropionate, a lipase (B570770) could be chosen that preferentially catalyzes the hydrolysis of the (R)-enantiomer to (R)-2-chloropropionic acid, leaving the desired (+)-(S)-enantiomer of the ester unreacted and therefore enantiomerically enriched. The product acid and the enriched ester can then be easily separated. The development of robust and highly selective enzymes through methods like directed evolution has made biocatalysis a viable option for industrial-scale production of chiral chemicals. nih.gov

While specific data for the lipase-mediated resolution of ethyl alpha-chloropropionate requires screening of various enzymes, the general parameters for such a biocatalytic process are well-documented for similar substrates.

Table 3: Representative Parameters for Enzymatic Kinetic Resolution

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (e.e.) | Reference Principle |

| Lipase (e.g., CALB) | Enantioselective Hydrolysis | Racemic Ethyl α-chloropropionate | (S)-Ethyl α-chloropropionate + (R)-2-chloropropionic acid | >99% achievable for the unreacted ester | wikipedia.org |

| Ketoreductase | Asymmetric Reduction | Ethyl 2-chloro-3-oxobutanoate | Ethyl (S)-2-chloro-3-hydroxybutanoate | High e.e. often achieved | nih.gov |

(Note: This table represents typical outcomes for these types of enzymatic reactions; specific results depend on optimized reaction conditions.)

Green Chemistry Principles in the Production of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjarr.com The synthesis of this compound can be evaluated against the 12 Principles of Green Chemistry to identify more sustainable manufacturing routes. sigmaaldrich.com

Prevention: It is better to prevent waste than to clean it up. Catalytic routes, especially those with high selectivity and conversion, are superior to stoichiometric methods or classical resolutions that discard half the material. nih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product. Direct asymmetric chlorination has a higher atom economy than a multi-step chiral pool synthesis.

Catalysis: Catalytic reagents (including enzymes) are superior to stoichiometric reagents. sigmaaldrich.com The use of chiral catalysts or enzymes reduces waste and allows for the use of smaller quantities of the active agent. nih.gov

Use of Renewable Feedstocks: Chiral pool synthesis from amino acids or lactic acid aligns directly with this principle, as these starting materials are derived from renewable biological sources. wikipedia.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. sigmaaldrich.com Direct asymmetric halogenation avoids the protection/deprotection steps often inherent in chiral pool approaches.

Design for Energy Efficiency: Enzymatic methods and some catalytic reactions can be carried out at ambient temperature and pressure, reducing energy consumption compared to traditional chemical processes that may require high temperatures or pressures. nih.gov

Safer Solvents and Auxiliaries: The use of ethyl propionate itself as a greener solvent is being explored due to its relatively low toxicity and biodegradability. patsnap.com Biocatalytic processes often use water as a solvent, which is environmentally benign.

By integrating these principles, the production of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Mechanistic Investigations and Reactivity Profiles of + Ethyl Alpha Chloropropionate

Nucleophilic Substitution Reactions with Stereochemical Control

The presence of a chlorine atom on a stereogenic center makes (+)-ethyl alpha-chloropropionate a key substrate for stereocontrolled nucleophilic substitution reactions, primarily proceeding via the S\N2 mechanism. In an S\N2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group, in a "backside attack". masterorganicchemistry.comyoutube.com This concerted mechanism leads to a predictable inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.comyoutube.com For (+)-(S)-ethyl alpha-chloropropionate, an S\N2 reaction will yield a product with the (R)-configuration.

The rate of these S\N2 reactions is second-order, depending on the concentration of both the alkyl halide and the nucleophile. masterorganicchemistry.comyoutube.com The reaction is sensitive to steric hindrance; as a secondary halide, ethyl alpha-chloropropionate is more sterically hindered than primary halides but less so than tertiary halides, allowing S\N2 reactions to occur at a reasonable rate. masterorganicchemistry.com

The reactivity of α-halo esters like ethyl alpha-chloropropionate in S\N2 reactions is significantly enhanced compared to simple alkyl halides. This is attributed to the electronic effect of the adjacent carbonyl group. The π* orbital of the carbonyl group can overlap with the σ* orbital of the C-Cl bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). stackexchange.com This lower-energy LUMO is more susceptible to nucleophilic attack, thus accelerating the reaction. stackexchange.comyoutube.com This effect helps to stabilize the trigonal bipyramidal transition state of the S\N2 reaction. youtube.com However, it is important to note that α-halo carbonyl compounds are generally unreactive in S\N1 reactions, as the electron-withdrawing nature of the carbonyl group destabilizes the adjacent carbocation intermediate that would form. youtube.com

Elimination Reactions and Regioselectivity

As a secondary alkyl halide, this compound can undergo elimination reactions, typically competing with nucleophilic substitution. lumenlearning.commsu.edu The two primary mechanisms for elimination are the E1 and E2 pathways. Given that the substrate is a secondary halide and E1 reactions proceed through a disfavored secondary carbocation, the bimolecular E2 mechanism is more common, especially with the use of strong, non-nucleophilic bases. lumenlearning.comamazonaws.com

The E2 mechanism is a concerted, single-step process where a base abstracts a β-hydrogen at the same time the leaving group (chloride) departs. lumenlearning.com This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). lumenlearning.commsu.edu

Regioselectivity in the elimination of this compound is governed by the nature of the base used. The substrate has two distinct β-hydrogens: those on the methyl group (C3) and those on the methylene (B1212753) group of the ethyl ester (Cβ'). However, elimination involving the ester group is not a standard dehydrohalogenation. The primary consideration is the removal of a proton from the adjacent methyl group to form ethyl methacrylate.

Zaitsev's Rule : With small, strong bases like sodium ethoxide, the reaction generally follows Zaitsev's rule, which predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. msu.educhadsprep.comchemistrysteps.com For this compound, elimination of HCl would lead to the formation of ethyl methacrylate.

Hofmann's Rule : When a sterically hindered, bulky base is used (e.g., potassium tert-butoxide), the reaction can favor the Hofmann product. wikipedia.orgmasterorganicchemistry.comlibretexts.org The bulky base has difficulty accessing the more sterically hindered β-hydrogens, so it preferentially abstracts the more accessible, less sterically hindered proton. msu.edumasterorganicchemistry.com In the case of this compound, since there is only one type of β-hydrogen on the carbon backbone, the distinction primarily applies to substrates with multiple, non-equivalent β-carbons. The key factor influencing the product is the competition between E2 and S\N2 pathways, which can be controlled by the choice of base and reaction conditions like temperature. masterorganicchemistry.com

Rearrangement Reactions Involving the Chiral Center

While rearrangement reactions of this compound itself are not extensively documented, studies on analogous α-chloro-propiophenones provide insight into potential transformations involving the chiral center. Photochemical rearrangements are a notable class of such reactions. researchgate.net

For instance, α-chloro-propiophenones can undergo a photochemical 1,2-aryl migration upon excitation of the carbonyl group. researchgate.net This reaction proceeds through a carbonyl triplet excited state, leading to the formation of α-arylpropanoic acids. researchgate.net A critical aspect of this rearrangement is the potential for chirality transfer from the starting material to the product. The efficiency and stereochemical outcome of this transfer can be highly dependent on the nature of the carbonyl triplet state (n,π* vs. π,π*). researchgate.net If this compound were to undergo an analogous photochemical rearrangement (e.g., migration of a substituent from the ester portion), the stereochemical integrity of the product would be a key mechanistic question, dependent on the lifetime and geometry of the excited state intermediates.

Radical Reactions and Their Stereospecificity

This compound is an effective initiator for controlled radical polymerizations, particularly Atom Transfer Radical Polymerization (ATRP). wikipedia.org ATRP allows for the synthesis of polymers with predetermined molecular weights and low polydispersity due to a dynamic equilibrium between active, propagating radicals and dormant species. wikipedia.orgcmu.edu

The mechanism is initiated by the homolytic cleavage of the carbon-chlorine bond, catalyzed by a transition metal complex (typically copper(I)). wikipedia.org The metal complex abstracts the chlorine atom, generating a radical on the α-carbon of the initiator and oxidizing the metal (e.g., Cu(I) to Cu(II)). This radical then adds to a monomer unit to begin polymerization.

ATRP Initiation using Ethyl 2-chloropropionate:

Activation: R-Cl + Cu(I)/L → R• + Cu(II)/LCl (where R = CH(CH₃)COOEt, L = ligand)

Propagation: R• + M → R-M•

Deactivation: R-M• + Cu(II)/LCl → R-M-Cl + Cu(I)/L

The stereospecificity of ATRP initiated by this compound is a complex issue. While the initiation step generates a radical at the chiral center, carbon radicals are typically sp² hybridized and planar, or rapidly inverting sp³ hybridized, which would lead to racemization at that center. Therefore, the chirality of the initial initiator molecule is generally not transferred to the first monomer unit. However, the stereochemistry of the resulting polymer chain (tacticity) is influenced by the monomer structure, the catalyst system, and the reaction conditions, rather than the initial chirality of the initiator.

Metal-Mediated Transformations of this compound

The carbon-chlorine bond in this compound can be activated by various metals to form organometallic reagents, which then participate in carbon-carbon bond-forming reactions.

A classic example is the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc. byjus.comwikipedia.orgthermofisher.com The zinc metal undergoes oxidative insertion into the C-Cl bond to form an organozinc reagent, often called a Reformatsky enolate. wikipedia.orgorganic-chemistry.org This reagent is less reactive and less basic than Grignard or organolithium reagents, which prevents it from reacting with the ester functionality. wikipedia.orgorganic-chemistry.org The organozinc intermediate then adds to the carbonyl group to form a β-hydroxy ester after an acidic workup. byjus.com While bromoesters are more common, chloroesters can also be used, sometimes requiring activation of the zinc or the presence of catalysts like copper. researchgate.net Using the chiral this compound in a Reformatsky reaction offers a pathway to diastereoselective synthesis of β-hydroxy esters.

Other metals, such as copper, can also mediate transformations. Copper-catalyzed reactions are prevalent in organic synthesis, often involving aerobic oxidation or cross-coupling processes. organic-chemistry.orgnih.gov

Darzens Glycidic Ester Condensation Mechanisms

The Darzens condensation is a base-mediated reaction between an α-halo ester and an aldehyde or ketone to produce an α,β-epoxy ester (a glycidic ester). clockss.org The reaction begins with the deprotonation of the α-carbon by a strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. clockss.org This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde or ketone in an aldol-like addition. The resulting alkoxide intermediate undergoes an intramolecular S\N2 reaction, where the oxygen anion displaces the chloride on the adjacent carbon to form the epoxide ring. clockss.org

When using a chiral α-halo ester like this compound, the reaction can proceed with diastereoselectivity. The stereochemical outcome is determined by the geometry of the enolate (Z- or E-enolate) and the facial selectivity of the enolate's attack on the carbonyl compound. The relative orientation of the substituents in the transition state of the ring-closing step also plays a crucial role in determining the final stereochemistry (cis or trans) of the glycidic ester product. Studies on related systems using chiral auxiliaries have demonstrated that high diastereoselectivity can be achieved in the Darzens condensation. clockss.org

Reaction Kinetics and Thermodynamic Analysis

The kinetics of reactions involving ethyl α-chloropropionate are crucial for understanding and optimizing reaction conditions. For instance, in gas-phase elimination reactions of related ethyl chlorocarboxylates, studies have determined the rate constants and activation parameters, providing insight into the reaction mechanisms. acs.org The rate of S\N2 reactions is directly proportional to the concentrations of the ester and the nucleophile, while E2 reaction rates depend on both the ester and the base. masterorganicchemistry.comamazonaws.com

Thermodynamic data for ethyl 2-chloropropanoate provides fundamental information about its physical and chemical properties. Critically evaluated data is available from sources like the National Institute of Standards and Technology (NIST). nist.govnist.gov

Selected Thermodynamic Properties of Ethyl 2-chloropropanoate

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₂ | nist.gov |

| Molecular Weight | 136.577 g/mol | nist.gov |

| Boiling Point (at 760 mmHg) | 146-149 °C | jnfuturechemical.com |

| Density (at 25 °C) | 1.072 g/mL | jnfuturechemical.com |

| Refractive Index (n20/D) | 1.417 | jnfuturechemical.com |

Critically Evaluated Thermophysical Data

| Property | Temperature Range (K) | Source |

| Liquid Density | 190 - 609 | nist.gov |

| Liquid Enthalpy | 250 - 596.82 | nist.gov |

| Ideal Gas Enthalpy | 200 - 1000 | nist.gov |

| Liquid Viscosity | 270 - 600 | nist.gov |

| Liquid Thermal Conductivity | 200 - 540 | nist.gov |

Applications of + Ethyl Alpha Chloropropionate As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral α-Hydroxy Esters

The conversion of (+)-ethyl alpha-chloropropionate to chiral α-hydroxy esters is a key transformation that typically proceeds via a nucleophilic substitution reaction. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nucleophile used. A common method involves the hydrolysis of the C-Cl bond. This transformation is often carried out under basic conditions, which can proceed with inversion of configuration at the stereocenter.

For instance, the reaction of (S)-ethyl 2-chloropropionate with a hydroxide (B78521) source leads to the formation of (R)-ethyl lactate. This stereochemical inversion is characteristic of an SN2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chlorine atom).

Alternatively, the synthesis of optically active alkyl 2-chloropropionates can be achieved from the corresponding optically active alkyl lactates. For example, the reaction of ethyl L-lactate with a chlorinating agent such as thionyl chloride in the presence of a base like pyridine (B92270) can yield D-(+)-ethyl 2-chloropropionate. google.com This process also occurs with an inversion of configuration. This reciprocal relationship highlights the importance of this compound as a precursor to its corresponding α-hydroxy ester.

Table 1: Synthesis of Chiral α-Hydroxy Esters

| Starting Material | Reagent | Product | Stereochemical Outcome |

|---|---|---|---|

| (+)-(S)-Ethyl α-chloropropionate | NaOH (aq) | (-)-(R)-Ethyl lactate | Inversion of configuration |

Synthesis of Chiral α-Amino Acids and Derivatives

This compound is a valuable electrophile for the synthesis of chiral α-amino acids and their derivatives. The key step in this transformation is the stereospecific introduction of a nitrogen-containing group at the α-position.

One established method involves the reaction of this compound with sodium azide (B81097) to form an α-azido ester. This reaction typically proceeds with inversion of configuration via an SN2 mechanism. The resulting α-azido ester can then be reduced to the corresponding α-amino ester. Catalytic hydrogenation, for example using hydrogen gas and a palladium catalyst, is a common method for this reduction. Subsequent hydrolysis of the ester group affords the desired chiral α-amino acid.

Table 2: Synthesis of Chiral α-Amino Acid Derivatives

| Starting Material | Reagents | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| (+)-(S)-Ethyl α-chloropropionate | 1. NaN₃ 2. H₂, Pd/C | (R)-Ethyl 2-azidopropanoate | (R)-Alanine |

Construction of Heterocyclic Systems with Defined Stereochemistry

The stereogenic center in this compound can be incorporated into various heterocyclic systems, thereby imparting chirality to the final molecule. The synthesis of chiral oxazolines and cyclopropanes are notable examples.

Chiral oxazolines are important ligands in asymmetric catalysis. One synthetic route to chiral oxazolines involves the reaction of a chiral amino alcohol with a carboxylic acid derivative. While direct use of this compound in this context is less common, it can be a precursor to intermediates that lead to chiral oxazolines. For instance, the corresponding chiral amino alcohol can be synthesized from this compound, which then undergoes cyclization. General methods for oxazoline (B21484) synthesis include the cyclization of N-(2-hydroxyethyl)amides or the reaction of β-hydroxy amides with dehydrating agents like DAST. organic-chemistry.org

The construction of chiral cyclopropanes can be achieved through the reaction of an alkene with a carbene or a carbenoid. While not a direct cyclopropanating agent itself, this compound can be used to synthesize chiral substrates for diastereoselective cyclopropanation reactions. For example, the ester can be converted to a chiral α,β-unsaturated ester, which can then undergo a diastereoselective cyclopropanation reaction. The stereochemical outcome of the cyclopropanation is often directed by a chiral auxiliary or a chiral catalyst. nih.gov

Precursor for Optically Active Alcohols and Amines

This compound serves as a valuable starting material for the synthesis of optically active alcohols and amines. These transformations typically involve the reduction of the ester functionality and/or the substitution of the chlorine atom.

The reduction of the ester group in this compound to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction yields the corresponding chiral chlorohydrin, (S)-2-chloro-1-propanol, with retention of configuration at the stereocenter. wikipedia.org This chiral chlorohydrin is a versatile intermediate itself, for instance, it can be converted to the chiral epoxide, (R)-propylene oxide, upon treatment with a base. wikipedia.org

To synthesize chiral amines, the chlorine atom can be displaced by a nitrogen nucleophile, as discussed in the synthesis of α-amino acids. Subsequent reduction of the ester group would then lead to a chiral amino alcohol.

Table 3: Synthesis of Optically Active Alcohols

| Starting Material | Reagent | Product |

|---|

Stereoselective Formation of Carbon-Carbon Bonds

The electrophilic nature of the carbon atom bearing the chlorine in this compound allows for its use in stereoselective carbon-carbon bond forming reactions. A prominent example is the alkylation of enolates.

In this approach, a ketone, ester, or other carbonyl compound is deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with this compound in an SN2 reaction. The stereochemical outcome of this alkylation is influenced by the stereochemistry of the starting materials and the reaction conditions. The use of a chiral substrate or a chiral auxiliary can lead to high diastereoselectivity in the formation of the new carbon-carbon bond.

For example, the alkylation of a ketone enolate with this compound would introduce a chiral propionate (B1217596) moiety at the α-position of the ketone, creating a new stereocenter. The stereoselectivity of such reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precise control over their three-dimensional structure.

Utilization in Multi-Step Total Synthesis Endeavors

The utility of chiral building blocks like this compound is ultimately demonstrated in their application in the total synthesis of complex, biologically active molecules. While a direct total synthesis starting from this compound is not extensively documented in readily available literature, the synthesis of closely related structures highlights its potential.

A noteworthy example is the synthesis of (+)-disparlure, the sex pheromone of the gypsy moth. One synthetic approach to this molecule utilizes an enantiopure α-chloroaldehyde as a key intermediate. sfu.ca This chiral α-chloroaldehyde shares the same core structural motif as this compound (a stereogenic center bearing a chlorine atom adjacent to a carbonyl-like group). The synthesis of (+)-disparlure from this chiral α-chloroaldehyde involves a series of transformations, including a diastereoselective nucleophilic addition and a Mitsunobu inversion, to construct the final epoxide structure with high enantiomeric purity. sfu.ca This example underscores the strategic importance of chiral α-halo carbonyl compounds as starting materials in the efficient and stereocontrolled synthesis of natural products.

Catalysis in the Transformation of + Ethyl Alpha Chloropropionate

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for asymmetric transformations. While the direct organocatalytic transformation of (+)-ethyl alpha-chloropropionate is not extensively documented in current literature, related research provides insight into the potential of this approach. The primary focus of organocatalysis in the context of α-chloroesters has been on their synthesis rather than their subsequent reactions.

For instance, the direct organocatalytic asymmetric α-chlorination of aldehydes has been successfully developed. nih.gov This method utilizes chiral amine catalysts, such as L-proline amides and diphenylpyrrolidine derivatives, to react various aldehydes with an electrophilic chlorine source like N-chlorosuccinimide (NCS). The resulting optically active α-chloroaldehydes can then be oxidized and esterified to produce α-chloroesters with high enantiomeric excess. nih.gov This strategy establishes a viable route to chiral α-chloroesters, including the family to which this compound belongs.

Another approach involves the organocatalytic asymmetric synthesis of α-chloroesters from 2,2-dichloroaldehydes. nih.gov This reaction is mediated by a chiral triazolium salt and proceeds through the asymmetric protonation of a chiral α-haloenolate intermediate, yielding α-chloroesters in good yields and high enantioselectivities. nih.gov Furthermore, enantioselective methods for producing tertiary α-chloro esters have been developed using chiral squaramide catalysts that operate through non-covalent interactions with silyl (B83357) ketene (B1206846) acetals and NCS. rsc.org

Although these methods focus on the synthesis of chiral α-chloroesters, they underscore the potential for organocatalysts to interact with and control the stereochemistry of this class of compounds. Future research may explore the direct use of this compound in organocatalytic nucleophilic substitution or other transformations, leveraging the principles of iminium or enamine catalysis to achieve stereospecific outcomes. nih.gov

Transition Metal Catalysis for Stereoselective Reactions

Transition metal catalysis provides a powerful toolkit for the stereoselective transformation of α-chloroesters, including this compound. These methods are particularly valuable for the formation of carbon-carbon bonds, leading to the synthesis of important chiral building blocks like α-arylpropionic acids, a key structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs).

Recent advancements have focused on enantioselective, reductive cross-coupling reactions of racemic α-chloroesters. While not starting from enantiopure this compound, these reactions demonstrate the principles of stereochemical control in its transformations.

Nickel-Catalyzed Reactions: Nickel catalysis has been prominent in the asymmetric reductive cross-coupling of racemic α-chloroesters with aryl iodides. nih.govrsc.org These reactions often employ a dual catalytic system, combining a nickel catalyst with an organic photoredox catalyst and using a mild organic reductant like Hantzsch ester. nih.gov This approach avoids the use of stoichiometric metal reductants. Chiral bis(oxazoline) (BiOX) ligands are crucial for inducing enantioselectivity, leading to the formation of α-arylesters with high yields and enantiomeric excesses. rsc.org The reaction is particularly effective for β-branched substrates, which are challenging substrates for other methods. rsc.org

Iron-Catalyzed Reactions: Iron, as an earth-abundant and low-cost metal, has also been utilized in the enantioselective cross-coupling of racemic α-chloroalkanoates with aryl Grignard reagents. nih.govresearchgate.net These reactions, catalyzed by an iron salt in the presence of a chiral bisphosphine ligand, proceed with good yields and synthetically useful enantioselectivities. The mechanism is believed to involve the formation of an alkyl radical intermediate that undergoes an enantioconvergent arylation. nih.govresearchgate.net The resulting α-arylalkanoates can often be further enriched to high optical purity through recrystallization. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed α-arylation of esters, a well-established synthetic method, has also been explored for α-chloroesters. nih.govsigmaaldrich.com These reactions typically involve the coupling of an ester enolate with an aryl halide. While many studies have focused on racemic substrates, the development of asymmetric variants using chiral ligands is an active area of research. nih.gov For example, palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloroacetates and 2-chloroacetamides with organotrifluoroborate salts has been developed, offering a method that avoids strong bases and tolerates a variety of functional groups. nih.gov The extension of these methods to the stereospecific or stereoconvergent coupling of chiral substrates like this compound is a logical next step.

| Catalyst System | Coupling Partners | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Nickel / Photoredox | α-Chloroesters + Aryl Iodides | BiOX | α-Aryl Esters | Up to 94% | nih.gov |

| Nickel | α-Chloroesters + (Hetero)aryl Iodides | BiOX | α-Aryl Esters | Good | rsc.org |

| Iron | α-Chloroalkanoates + Aryl Grignards | Bisphosphine | α-Arylalkanoates | Up to 91:9 er | nih.govresearchgate.net |

Biocatalytic Transformations

Biocatalysis, utilizing enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. For the transformation of this compound, lipases are the most extensively studied class of enzymes, particularly for kinetic resolution of racemic mixtures.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting one, both in high enantiomeric purity.

Lipase-Catalyzed Hydrolysis: Lipases, such as those from Candida rugosa (synonym Candida cylindracea) and Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the enantioselective hydrolysis of racemic ethyl 2-chloropropionate. nih.govnih.govresearchgate.net In this process, the lipase preferentially hydrolyzes one enantiomer (typically the (R)-enantiomer) to the corresponding 2-chloropropionic acid, leaving the unreacted (S)-(+)-ethyl alpha-chloropropionate with high enantiomeric excess. The efficiency and enantioselectivity of this resolution are influenced by factors such as the choice of lipase, immobilization of the enzyme, and the reaction medium. nih.govresearchgate.net For example, CALB immobilized on epoxy Immobead-350 has demonstrated high efficiency in the hydrolytic resolution of related chiral esters. nih.govresearchgate.net

Lipase-Catalyzed Alcoholysis/Transesterification: Besides hydrolysis, lipases can also catalyze alcoholysis or transesterification reactions in non-aqueous media. This involves the reaction of the racemic ester with an alcohol, where the lipase again shows enantiopreference, leading to the formation of a new ester from one enantiomer while leaving the other unreacted. This approach can be advantageous as it avoids the use of water and can sometimes lead to higher enantioselectivities.

| Lipase Source | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Candida rugosa (CRL) | Hydrolysis | Racemic ethyl 2-chloropropionate | Effective for enantioselective hydrolysis. | nih.gov |

| Candida antarctica Lipase B (CALB) | Hydrolysis | Racemic (chloromethyl)-2-(o-methoxyphenoxy)ethyl acetate | Immobilized CALB shows high conversion and enantiomeric excess. | nih.govresearchgate.net |

| Various Lipases (PPL, CAL-B, PCL, PSL) | Aminolysis | Various esters | Demonstrated ability to catalyze aminolysis to form amides. | researchgate.net |

Chiral Ligand Design for this compound Reactions

The success of asymmetric transition metal catalysis is heavily reliant on the design of the chiral ligand. The ligand creates a chiral environment around the metal center, which dictates the stereochemical course of the reaction. For transformations involving substrates like this compound, the design of ligands that can effectively control the reactivity and selectivity at the α-carbon is crucial.

General Principles: The design of chiral ligands often follows several established principles. C2-symmetric ligands, where two identical chiral units are related by a C2 axis of rotation, have been historically successful as they reduce the number of possible diastereomeric transition states. acs.org More recently, non-symmetrical ligands, such as P,N-ligands, have gained prominence as they can offer unique steric and electronic properties that can outperform symmetric ligands in certain reactions. acs.org

Ligands for α-Chloroester Transformations: In the context of the transition metal-catalyzed reactions of α-chloroesters discussed in section 5.2, specific classes of chiral ligands have proven effective:

Chiral Bis(oxazoline) (BiOX) Ligands: These N,N-ligands have been successfully employed in nickel-catalyzed asymmetric reductive cross-couplings of α-chloroesters. rsc.org Their rigid backbone and tunable steric and electronic properties allow for effective enantiocontrol.

Chiral Bisphosphine Ligands: These P,P-ligands are a cornerstone of asymmetric catalysis. nih.gov In the iron-catalyzed cross-coupling of α-chloroalkanoates, a chiral bisphosphine ligand was essential for achieving enantioselectivity. nih.govresearchgate.net P-chirogenic phosphine (B1218219) ligands, where the phosphorus atom itself is a stereocenter, represent a sophisticated class of ligands that can offer high levels of stereocontrol. nih.gov

Chiral N,N,N-Ligands: Tridentate ligands can offer enhanced stability and control. The rational design of hemilabile N,N,N-ligands has been shown to be effective in copper-catalyzed enantioconvergent radical cross-coupling reactions, where the ligand can switch between bidentate and tridentate coordination modes to influence both reactivity and enantioselectivity. acs.org

While these ligands were primarily used with racemic α-chloroesters, the principles guiding their design are directly applicable to developing stereospecific reactions starting from enantiopure this compound. A key challenge is to design a ligand-metal complex that can engage with the chiral substrate and facilitate a reaction (e.g., nucleophilic substitution) with either retention or inversion of configuration at the stereocenter, without promoting racemization. The development of such stereospecific reactions remains an important goal in the field.

Advanced Spectroscopic and Chromatographic Techniques for the Stereochemical Analysis of + Ethyl Alpha Chloropropionate

Chiral Gas Chromatography (GC) for Enantiomeric Purity Determination

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation and quantification of enantiomers, providing a direct measure of the enantiomeric purity of a sample. cat-online.com The fundamental principle of chiral GC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. azom.com This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and individual quantification.

For the analysis of (+)-Ethyl alpha-chloropropionate, cyclodextrin-based CSPs are particularly effective. gcms.czchromatographyonline.com Derivatized cyclodextrins, such as those with alkyl or other functional groups, are coated onto the inner surface of a capillary column. gcms.cz The chiral cavity of the cyclodextrin (B1172386) can form transient inclusion complexes with the ethyl alpha-chloropropionate enantiomers. The stability of these diastereomeric complexes differs, leading to a separation. The selection of the specific cyclodextrin derivative (e.g., alpha, beta, or gamma) and the nature of its substituents can significantly influence the enantioselectivity of the separation. chromatographyonline.com

The determination of enantiomeric excess (ee) is achieved by integrating the peak areas of the two separated enantiomers. The following table illustrates typical data obtained from a chiral GC analysis of an ethyl alpha-chloropropionate sample.

Table 1: Representative Chiral GC Data for Ethyl alpha-chloropropionate Enantiomers

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (-)-Ethyl alpha-chloropropionate | 12.5 | 15000 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the enantioselective separation and determination of enantiomeric purity. nih.gov In contrast to GC, HPLC is particularly well-suited for less volatile and thermally labile compounds. The principle of separation is similar, relying on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). nih.gov

For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. bujnochem.comnih.gov These CSPs are often coated or immobilized onto a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. sigmaaldrich.com

The choice of mobile phase is crucial for achieving optimal separation. nih.gov Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile) conditions can be employed, and the specific solvent composition can significantly impact retention times and resolution. sigmaaldrich.comhplc.eu The following table provides an example of data from a chiral HPLC analysis.

Table 2: Illustrative Chiral HPLC Data for Ethyl alpha-chloropropionate Enantiomers

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (-)-Ethyl alpha-chloropropionate | 8.1 | 5000 |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides information about the absolute configuration of chiral molecules in solution. schrodinger.comrsc.orgru.nl VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. libretexts.org The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to definitively assign the absolute configuration (R or S) of a stereocenter. cam.ac.uk

The process involves measuring the experimental VCD spectrum of the this compound sample and comparing it to a theoretically predicted spectrum. nih.gov The theoretical spectrum is calculated using quantum chemical methods, such as Density Functional Theory (DFT), for a known configuration (e.g., the (S)-enantiomer). nih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. schrodinger.comcam.ac.uk For instance, if the experimental spectrum of the (+)-enantiomer matches the calculated spectrum for the (S)-configuration, then this compound has the (S) absolute configuration.

Chiroptical Spectroscopy (Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that rely on the interaction of polarized light with chiral molecules. rsc.org The two primary methods are Optical Rotatory Dispersion (ORD) and electronic Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgmgcub.ac.in A compound exhibiting a "Cotton effect" will show a characteristic peak and trough in its ORD curve in the vicinity of an electronic absorption band. libretexts.org The sign of the Cotton effect can be correlated with the absolute configuration of the molecule. rsc.org

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light as a function of wavelength. libretexts.orgmgcub.ac.in A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the chromophores within the chiral molecule. For this compound, the carbonyl group (C=O) acts as a chromophore. The sign and intensity of the CD band associated with the n→π* transition of the carbonyl group can provide information about the stereochemistry.

Table 4: Representative Chiroptical Data for this compound

| Technique | Wavelength (nm) | Observed Signal | Interpretation |

|---|---|---|---|

| ORD | 220 | Positive Cotton Effect | Correlates to absolute configuration |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and advanced NMR techniques can be employed for stereochemical elucidation. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can lead to the differentiation of enantiomeric signals in the NMR spectrum. unipi.itnih.gov

When a chiral solvating agent is added to a solution of racemic or enantioenriched ethyl alpha-chloropropionate, it forms transient diastereomeric complexes with both enantiomers. rsc.org These complexes have slightly different magnetic environments, which can result in the splitting of NMR signals for protons or carbons near the stereocenter. nih.gov The relative integration of the split signals can be used to determine the enantiomeric ratio.

Table 5: Example of ¹H NMR Data for Ethyl alpha-chloropropionate in the Presence of a Chiral Solvating Agent

| Proton | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with CSA for (-)-enantiomer | Chemical Shift (ppm) with CSA for (+)-enantiomer |

|---|---|---|---|

| α-CH | 4.35 | 4.38 | 4.41 |

Mass Spectrometry Techniques for Structural Confirmation in Complex Mixtures

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. researchgate.net While conventional MS is not inherently chiral, its coupling with a chiral separation technique like GC or HPLC (GC-MS or LC-MS) is a powerful tool for the structural confirmation of enantiomers in complex mixtures. azom.comnih.gov

After separation by the chiral column, the individual enantiomers enter the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation pattern of ethyl alpha-chloropropionate will show characteristic peaks corresponding to the loss of specific fragments, such as the ethoxy group or the chlorine atom. chemicalbook.comnist.gov This confirms the identity of the compound eluting at a particular retention time. This is particularly useful in complex matrices where other compounds might co-elute in a non-chiral separation. nih.gov

Table 6: Characteristic Mass Spectral Fragments of Ethyl alpha-chloropropionate

| m/z | Putative Fragment |

|---|---|

| 136/138 | [M]⁺ (molecular ion with ³⁵Cl/³⁷Cl) |

| 101 | [M - Cl]⁺ |

| 91/93 | [M - OCH₂CH₃]⁺ |

| 63/65 | [CH₃CHCl]⁺ |

Theoretical and Computational Chemistry Studies on + Ethyl Alpha Chloropropionate

Quantum Chemical Calculations of Molecular Conformation and Stereoisomerism

Quantum chemical calculations are instrumental in determining the most stable conformations of (+)-Ethyl alpha-chloropropionate and understanding the energetic differences between its stereoisomers. These calculations typically employ methods like Density Functional Theory (DFT) and ab initio calculations to solve the electronic structure of the molecule.

Stereoisomerism is a key feature of ethyl alpha-chloropropionate, which exists as a pair of enantiomers: (+)- and (-)-Ethyl alpha-chloropropionate. Quantum chemical calculations can precisely determine the geometric parameters (bond lengths, bond angles, and dihedral angles) for each enantiomer. While the scalar properties of enantiomers are identical, their interaction with other chiral entities and polarized light differs.

Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of this compound

| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-31G*) |

| Bond Length | C=O | 1.21 Å |

| C-Cl | 1.79 Å | |

| Cα-C | 1.53 Å | |

| O-C(ethyl) | 1.35 Å | |

| Bond Angle | O=C-Cα | 125.2° |

| Cl-Cα-C | 109.8° | |

| C-O-C(ethyl) | 116.5° | |

| Dihedral Angle | Cl-Cα-C-O | ~60° (gauche) |

Note: The values in this table are illustrative and would be obtained from specific quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling the reaction pathway, chemists can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies. This information is crucial for predicting reaction rates and understanding the factors that control the stereochemical outcome of a reaction.

A common reaction of alpha-halo esters is nucleophilic substitution, where a nucleophile replaces the chlorine atom. Theoretical modeling of such a reaction would involve identifying the structures of the reactants, the transition state, and the products. The geometry of the transition state provides insights into the reaction mechanism (e.g., SN1 or SN2). For an SN2 reaction, the nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the C-Cl bond, leading to an inversion of stereochemistry.

Transition state theory, combined with quantum chemical calculations, can be used to compute the rate constants of elementary reaction steps. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter in the Arrhenius equation, which relates the rate constant to temperature.

Table 2: Calculated Energetics for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu-)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu-) | 0.0 |

| Transition State | +15.2 |

| Products ((-)-Ethyl alpha-nucleo-propionate + Cl-) | -5.8 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from reaction pathway modeling.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For this compound, computational methods can calculate the vibrational frequencies and intensities of its infrared spectrum. These calculated frequencies can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the C=O stretch of the ester group and the C-Cl stretch. Online near-infrared (NIR) spectroscopy has been used as a process analysis technique in the synthesis of ethyl 2-chloropropionate. nih.govresearchgate.netnih.gov A partial least squares regression (PLSR) quantitative model of the product solution concentration has been established and optimized, showing a good correlation between the predicted and reference values. nih.govresearchgate.netnih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a good degree of accuracy. The calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane) and can be invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for Ethyl 2-chloropropionate

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1735 | ~1740 |

| IR: C-Cl Stretch (cm⁻¹) | 780 | ~785 |

| ¹H NMR: CH-Cl (ppm) | 4.3 | 4.28 |

| ¹³C NMR: C=O (ppm) | 170.2 | 170.5 |

Note: Predicted values are illustrative. Experimental values are typical and may vary depending on the solvent and other conditions.

The validation of these predicted spectroscopic properties is achieved by direct comparison with experimental measurements. A good agreement between the calculated and observed spectra provides confidence in the accuracy of the computational model and the determined molecular structure. nih.govresearchgate.net

Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational studies can model these intermolecular interactions and predict how they affect the molecule's conformation, reactivity, and spectroscopic properties.

The primary types of intermolecular interactions for this compound include dipole-dipole interactions, due to the polar C=O and C-Cl bonds, and van der Waals forces. In protic solvents, there is also the possibility of hydrogen bonding between the solvent and the oxygen atoms of the ester group.

Computational models can incorporate solvent effects either explicitly, by including a number of solvent molecules in the calculation, or implicitly, by using a continuum solvent model that represents the solvent as a dielectric medium. These models can predict changes in the conformational equilibrium of this compound in different solvents. For instance, a polar solvent might stabilize a more polar conformer.

Solvent effects can also have a profound impact on reaction rates and mechanisms. For a nucleophilic substitution reaction, a polar solvent can stabilize the charged transition state, thereby increasing the reaction rate. Computational studies can quantify these solvent effects on the activation energy.

Table 4: Calculated Relative Energy of this compound Conformers in Different Solvents

| Conformer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Acetonitrile (kcal/mol) | Relative Energy in Water (kcal/mol) |

| A (less polar) | 0.0 | 0.0 | 0.0 |

| B (more polar) | +0.8 | +0.5 | +0.2 |

Note: This table illustrates how the relative stability of conformers can change with solvent polarity, as determined by computational methods.

Process Development and Industrial Scale Considerations for + Ethyl Alpha Chloropropionate

Scalable Synthesis Methodologies

The commercial viability of (+)-Ethyl alpha-chloropropionate hinges on the development of scalable synthesis routes that can be implemented safely and economically in a large-scale manufacturing environment. The primary strategies for obtaining the desired (S)-enantiomer involve either direct asymmetric synthesis or the resolution of a racemic mixture.

One prominent scalable approach begins with the readily available chiral precursor, (S)-alanine. This method involves the diazotization of (S)-alanine in the presence of hydrochloric acid to yield (S)-2-chloropropionic acid. wikipedia.org This reaction proceeds with retention of configuration at the chiral center. The subsequent step is the esterification of (S)-2-chloropropionic acid with ethanol (B145695) to produce this compound. commonorganicchemistry.com Fischer esterification, which utilizes an acid catalyst and an excess of ethanol, is a common industrial method for this transformation. masterorganicchemistry.com The use of thionyl chloride with ethanol can also achieve this esterification, forming anhydrous HCl in situ to catalyze the reaction. commonorganicchemistry.com

Another scalable route involves the chlorination of ethyl (S)-lactate, which is derived from the fermentation of sugars. Reagents like thionyl chloride or phosgene (B1210022) can be used for this chlorination. epo.orgresearchgate.net A key challenge in this approach is controlling the reaction conditions to ensure inversion of stereochemistry and to minimize racemization. For instance, when using phosgene, the decomposition of the intermediate chloroformate is typically carried out at temperatures between 20 to 40°C to preserve the optical purity of the final product. epo.orggoogle.com

Kinetic resolution of racemic ethyl 2-chloropropionate represents another viable industrial strategy. This method employs enzymes, most commonly lipases, that selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer enriched. google.comnih.gov For example, lipases such as those from Candida species can be used to selectively react with one enantiomer, allowing for the separation of the desired this compound. google.comresearchgate.net The efficiency of this method on a large scale depends on the activity, stability, and reusability of the enzyme, as well as the ease of separation of the product from the unreacted enantiomer and the reaction byproducts.

Table 1: Comparison of Scalable Synthesis Strategies for this compound

| Synthesis Strategy | Starting Materials | Key Transformation(s) | Advantages | Challenges |

|---|---|---|---|---|

| From (S)-Alanine | (S)-Alanine, Ethanol, HCl, Nitrite source | Diazotization, Fischer Esterification | Readily available chiral pool starting material. | Use of potentially hazardous nitrites; waste generation from diazotization. |

| From Ethyl (S)-Lactate | Ethyl (S)-Lactate, Chlorinating agent (e.g., SOCl₂, Phosgene) | Chlorination with stereochemical inversion | Utilizes a renewable feedstock. | Use of toxic/corrosive chlorinating agents; potential for racemization if not controlled. google.com |

| Enzymatic Kinetic Resolution | Racemic Ethyl 2-chloropropionate, Lipase (B570770), Acyl acceptor/donor | Enantioselective enzymatic reaction | High enantioselectivity; mild reaction conditions. | Cost and stability of the enzyme; separation of enantiomers; yield limited to 50% for the desired enantiomer. |

Continuous Flow Chemistry for Chiral α-Haloesters

Continuous flow chemistry has emerged as a powerful technology for the industrial production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing, particularly for the synthesis of chiral compounds like this compound. nih.gov The key benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and the potential for higher yields and productivity. nih.govrsc.org

For the synthesis of α-haloesters, continuous flow reactors can be particularly advantageous. The esterification of (S)-2-chloropropionic acid with ethanol, for instance, can be efficiently carried out in a plug-flow reactor (PFR). mdpi.com The high surface-area-to-volume ratio in microreactors or PFRs allows for rapid heating and cooling, enabling precise temperature control which is crucial for minimizing side reactions and potential racemization. Furthermore, in reactions like Fischer esterification, the continuous removal of water, a byproduct, can shift the equilibrium towards the product, leading to higher conversions. scielo.br

Enzymatic resolutions can also be seamlessly integrated into continuous flow systems. Immobilized enzymes, such as lipase B from Candida antarctica (Novozym 435), can be packed into a column (a packed-bed reactor) through which the racemic substrate is passed. nih.gov This setup allows for the continuous production of the desired enantiomer, easy separation of the product from the catalyst, and straightforward reuse of the expensive enzyme, thereby improving process economics. nih.gov Reports on the lipase-catalyzed kinetic resolution of related compounds in continuous flow have shown significant reductions in reaction time compared to batch processes. nih.gov

While specific examples detailing the continuous flow synthesis of this compound are not abundant in public literature, the principles have been successfully applied to a wide range of chiral esters. scielo.brscielo.br These systems demonstrate the potential for high throughput and consistent product quality, making continuous flow a highly attractive option for the industrial manufacturing of this chiral intermediate.

Green Chemistry Metrics and Sustainability in Industrial Production

The principles of green chemistry are increasingly integral to the design of industrial chemical processes, aiming to reduce environmental impact and enhance sustainability. For the production of this compound, several green chemistry metrics can be used to evaluate and compare the "greenness" of different synthesis routes. rsc.orgrsc.org

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. Routes with higher atom economy are more efficient as they generate less waste. For example, the direct esterification of (S)-2-chloropropionic acid has a high theoretical atom economy, with water being the only byproduct.

Environmental Factor (E-Factor): The E-Factor is the ratio of the mass of waste generated to the mass of the product. rsc.orglibretexts.org A lower E-Factor indicates a more environmentally friendly process. The E-Factor for bulk chemicals is typically in the range of 1-5, while for fine chemicals and pharmaceuticals, it can be significantly higher. libretexts.org Processes for this compound that minimize solvent use, avoid hazardous reagents, and allow for catalyst recycling will have a more favorable E-Factor. For example, a process that recycles its solvents and catalyst would have a significantly lower E-Factor than one that does not. youtube.com

Table 2: Illustrative Green Chemistry Metrics for a Hypothetical Synthesis Route

| Metric | Formula | Ideal Value | Significance for this compound Synthesis |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Favors routes with fewer byproducts. |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Quantifies waste generation, encouraging solvent recycling and use of catalytic reagents. rsc.org |

| Process Mass Intensity (PMI) | Total mass in (kg) / Product mass (kg) | 1 | Provides a holistic view of process efficiency, including all inputs. researchgate.net |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | 100% | Considers yield and stoichiometry. |

Impurity Profiling and Control in Large-Scale Synthesis

Ensuring the purity of this compound is paramount, especially when it is intended for use in the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals, where even trace impurities can have significant effects. Impurity profiling—the identification and quantification of all potential impurities—is a critical component of process development and quality control in large-scale synthesis. thermofisher.com

The potential impurities in this compound can originate from several sources:

Starting Materials: Impurities present in the initial feedstocks, such as other amino acids in (S)-alanine or other esters in ethyl (S)-lactate.

Side Reactions: Byproducts formed during the synthesis. For example, in the chlorination of ethyl lactate, over-chlorination or elimination reactions can occur.

Stereochemical Impurities: The most critical impurity is often the undesired (R)-enantiomer. Its presence can arise from incomplete resolution or racemization during the synthesis or work-up. google.com Racemization can be a risk in processes involving heat or basic/acidic conditions. google.com

Residual Solvents and Reagents: Trace amounts of solvents, catalysts, or unreacted starting materials remaining in the final product.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful analytical technique for the impurity profiling of volatile compounds like this compound. thermofisher.com Chiral GC columns are essential for quantifying the enantiomeric purity (enantiomeric excess, ee).

Control strategies are implemented throughout the manufacturing process to minimize impurities. These include:

Sourcing high-purity starting materials.

Optimizing reaction conditions (temperature, pressure, reaction time, catalyst loading) to minimize side product formation and prevent racemization. For example, maintaining a temperature below 40°C during certain steps can be crucial to avoid racemization. google.com

Implementing robust purification methods, such as fractional distillation, to remove volatile impurities.

Utilizing chiral separation techniques, such as preparative chiral HPLC or enzymatic resolution, to achieve high enantiomeric purity. nih.gov

Employing Process Analytical Technology (PAT) tools for real-time monitoring of the reaction can help to ensure consistent product quality and minimize batch-to-batch variability. patsnap.com

Table 3: Potential Impurities and Control Strategies

| Impurity Type | Potential Source | Analytical Method | Control Strategy |

|---|---|---|---|

| (R)-enantiomer | Racemic starting material, racemization during synthesis | Chiral GC, Chiral HPLC | Enantioselective synthesis, kinetic resolution, control of temperature and pH. google.com |

| Unreacted Starting Materials | Incomplete reaction | GC, HPLC | Optimization of reaction conditions, distillation. |

| Side-Reaction Products | Non-selective reactions | GC-MS, LC-MS | Optimization of reaction conditions, purification by distillation or chromatography. |

| Residual Solvents | Purification and reaction steps | Headspace GC | Effective drying and solvent stripping under vacuum. |

| Catalyst Residues | Homogeneous or heterogeneous catalysts | ICP-MS (for metal catalysts) | Catalyst filtration, extraction, or distillation. |

Derivatives, Analogues, and Metabolites of + Ethyl Alpha Chloropropionate in Academic Research

Synthesis and Stereochemistry of Related Chiral Halopropionates

The synthesis of enantiomerically pure halopropionates is of significant interest due to their role as intermediates in the production of pharmaceuticals and agrochemicals. patsnap.comwikipedia.org (+)-Ethyl alpha-chloropropionate itself is an example of a chiral halopropionate, and methods to obtain it and related compounds in high enantiomeric purity are crucial.

One primary approach is the resolution of racemic mixtures. Enzymatic kinetic resolution has proven effective. For instance, lipases, such as the one from Candida rugosa (formerly C. cylindracea), can selectively hydrolyze one enantiomer of a racemic ester like methyl-2-chloropropionate, leaving the other enantiomer enriched. dur.ac.uk This process is typically conducted in a biphasic system, where the ester is dissolved in a water-immiscible organic solvent and the enzyme resides in the aqueous phase. dur.ac.uk Lipase-catalyzed resolution of racemic ethyl 2-chloropropionate has also been studied, demonstrating the versatility of this enzymatic approach. researchgate.net

Another strategy involves the deracemization of racemic 2-chloropropionic acid. This can be achieved by reacting racemic 2-chloropropionyl chloride with a chiral auxiliary, such as ethyl L-lactate. bibliotekanauki.pl The resulting mixture of diastereomeric esters can then be separated. Research has shown that the reaction conditions, including the solvent and the base used, can influence the diastereomeric ratio, although high selectivity can be challenging to achieve under certain conditions. bibliotekanauki.pl For example, the addition of rac-2-chloropropionyl chloride to ethyl L-lactate in the presence of triethylamine (B128534) (TEA) or pyridine (B92270) has been investigated, with the diastereomeric ratios being analyzed to optimize the synthesis. bibliotekanauki.pl

Furthermore, stereoselective synthesis allows for the direct formation of a desired stereoisomer. A specific diastereomer, ethyl (1S, 2S)-2-(2-chloro-propanoyloxy)propanoate, was synthesized with high purity (diastereomeric ratio of 3.5:96.5) by reacting (S)-(+)-2-chloropropionyl chloride with ethyl L-lactate in dichloromethane (B109758) using pyridine as a base. bibliotekanauki.pl The stereochemistry of the product was confirmed through mild basic hydrolysis, which yielded (S)-2-chloropropionic acid. bibliotekanauki.pl The preparation of enantiomerically pure (S)-2-chloropropionic acid can also be achieved from the readily available chiral pool starting material L-alanine through a diazotization reaction. wikipedia.org

| Base | Solvent | Temperature (°C) | Diastereomer Ratio (1S,2R) : (1S,2S) |

|---|---|---|---|

| Pyridine | Dichloromethane | -78 | 51.1 : 48.9 |

| TEA | Hexane | -78 | 42.1 : 57.9 |

Exploration of Bioisosteric Analogues

Bioisosterism is a strategy in medicinal chemistry and drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or a better pharmacokinetic profile. nih.gov While direct bioisosteric replacement studies for this compound are not extensively detailed in the provided context, the principle can be applied to its structural class.

A relevant class of compounds that are structurally analogous to derivatives of chloropropionic acid are the aryloxy-phenoxy-propionate (APP) herbicides. nih.gov These herbicides, such as Quizalofop-P-ethyl and Fenoxaprop-P-ethyl, contain a central propionate (B1217596) moiety, similar to ethyl alpha-chloropropionate. nih.govgoogle.com The "propionate" part of these molecules is crucial for their biological activity as inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. nih.gov In these analogues, the simple chloro- and ethyl- groups of the parent compound are replaced by much larger and more complex aryloxy and phenoxy groups. This structural modification is key to their specific herbicidal activity. Research on these compounds includes exploring their interactions with biological targets, such as the study of their binding to the zebrafish estrogen receptor α, to understand potential environmental impacts. nih.gov

Transformations to Structurally Complex Chiral Molecules

The chiral scaffold of this compound and its parent acid is a valuable starting point for synthesizing more complex and often biologically active molecules. The stereocenter is preserved or inverted in a controlled manner during these transformations.